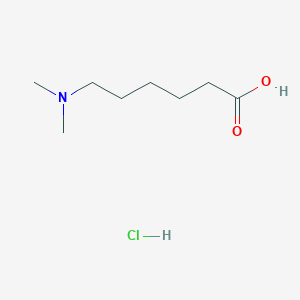

6-(Dimethylamino)hexanoic acid hydrochloride

Description

Properties

IUPAC Name |

6-(dimethylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-9(2)7-5-3-4-6-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGSZJSXPSBSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-27-1 | |

| Record name | Hexanoic acid, 6-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with dimethylamine. The process can be summarized as follows:

Starting Material: Hexanoic acid.

Reagent: Dimethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Primary or secondary amines.

Substitution Products: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds due to its unique functional groups.

- Reagent in Chemical Reactions: The compound is utilized in oxidation, reduction, and substitution reactions, allowing for the modification of its structure to create derivatives with specific properties.

Biology

- Study of Biological Activities: Research indicates potential interactions with biomolecules, making it valuable for studying enzyme mechanisms and protein interactions.

- Pharmacological Properties: As a derivative of dimethylamine, it exhibits a range of biological activities including antimicrobial and anticancer properties, which are being explored for therapeutic applications .

Medicine

- Drug Development: Ongoing research is focused on its role as a precursor for drug formulations targeting various diseases. Its unique structure allows for modulation of biological targets, enhancing therapeutic efficacy .

- Therapeutic Applications: Investigations into its use as a drug delivery system are underway, particularly in cancer therapy where targeted delivery is crucial .

Industry

- Production of Specialty Chemicals: The compound is employed in the synthesis of advanced materials and specialty chemicals used in various industrial applications.

- Intermediate in Chemical Processes: Its role as an intermediate facilitates the production of other valuable compounds, contributing to the efficiency of industrial chemical processes.

Case Study 1: Anticancer Research

A study investigated the use of 6-(dimethylamino)hexanoic acid hydrochloride in developing pH-sensitive micellar drug delivery systems for anticancer agents. Results indicated improved targeting and reduced side effects compared to conventional methods .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed its potential as an inhibitor, which could lead to new treatments for diseases involving enzyme dysregulation. This study highlighted its importance in understanding biochemical pathways.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

6-Dimethylamino-hexane-1,2,3,4,5-pentaol hydrochloride: A related compound with multiple hydroxyl groups.

6-Azidohexanoic acid: A six-carbon fatty acid with an azide group.

Hexanoic acid, 6-(dimethylamino)-, hydrochloride: Another name for the same compound.

Uniqueness: 6-(Dimethylamino)hexanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

6-(Dimethylamino)hexanoic acid hydrochloride, with the molecular formula C8H18ClNO2, is a derivative of hexanoic acid characterized by the substitution of a dimethylamino group at the sixth carbon. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential biological activities.

The synthesis of this compound typically involves the reaction of hexanoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The process can be summarized as follows:

- Starting Material : Hexanoic acid

- Reagent : Dimethylamine

- Reaction Conditions : Utilization of thionyl chloride to facilitate the formation of the hydrochloride salt.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse products such as ketones and amines. Table 1 summarizes some key reactions involving this compound.

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | This compound + Oxidizing agents (e.g., KMnO4) | Ketones or carboxylic acids |

| Reduction | This compound + Reducing agents (e.g., LiAlH4) | Primary or secondary amines |

| Substitution | This compound + Alkyl halides | Substituted hexanoic acid derivatives |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their structure and function. This interaction may modulate enzyme activities or receptor functions, making it a valuable compound for biochemical studies.

Enzyme Mechanisms and Protein-Ligand Interactions

Research has demonstrated that this compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows it to bind to various receptors or enzymes, potentially altering their activity. For instance, studies have indicated that it can influence the activity of enzymes involved in metabolic pathways, thereby providing insights into their mechanisms of action.

Therapeutic Potential

There is ongoing investigation into the therapeutic properties of this compound. It has been explored as a precursor for drug development due to its structural characteristics that may enhance bioavailability or efficacy. For example, it has been utilized in nucleic acid-lipid particle formulations aimed at silencing specific gene expressions related to metabolic disorders .

Case Studies and Research Findings

-

Study on Gene Silencing :

A study explored the use of this compound in formulating RNA-lipid nanoparticles for silencing apolipoprotein B (APOB). The results indicated effective delivery and expression silencing, highlighting its potential in gene therapy applications . -

Biochemical Screening :

In high-throughput screening assays, compounds related to this compound were evaluated for their inhibitory effects on specific enzymes. The findings suggested that modifications in the alkyl chain influenced potency significantly . -

Anti-inflammatory Studies :

Although not directly tested on this compound, related studies on similar fatty acids have shown notable anti-inflammatory effects through inhibition of COX-2 activity. Such findings suggest that derivatives of hexanoic acids may possess similar therapeutic properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(dimethylamino)hexanoic acid hydrochloride, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, methyl 6-aminohexanoate hydrochloride (a structural analog) undergoes selective functionalization of its amino group under controlled pH and temperature . Reaction optimization, such as using polar solvents (e.g., water/methanol mixtures) and stoichiometric ratios of dimethylamine, is critical for maximizing yield . Purification often involves recrystallization or ion-exchange chromatography to isolate the hydrochloride salt .

Q. How can researchers characterize the functional groups and purity of this compound?

- Key techniques include:

- NMR Spectroscopy : To confirm the presence of dimethylamino (–N(CH₃)₂) and carboxylic acid (–COOH) groups.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., expected m/z for C₈H₁₈ClNO₂).

- Elemental Analysis : To verify stoichiometry of C, H, N, and Cl .

Purity is assessed via HPLC with UV detection at 210–220 nm, where impurities like unreacted precursors are quantified .

Q. What are the primary applications of this compound in molecular construction?

- It serves as a versatile building block for:

- Peptide Mimetics : The carboxylic acid group enables conjugation to amino acids or resins in solid-phase synthesis .

- Bioconjugation : The dimethylamino group facilitates pH-sensitive modifications, such as drug delivery systems .

- Metal Chelation : The amino and carboxylate groups can coordinate transition metals for catalytic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Discrepancies between predicted and observed NMR/MS data often arise from solvation effects or tautomerism. For example, the dimethylamino group’s resonance splitting in D₂O vs. DMSO-d₆ can be validated via variable-temperature NMR . Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT) is recommended to confirm stereoelectronic effects .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

- Solubility : Use buffered solutions (pH 4–6) where the compound exists as a zwitterion. Co-solvents like DMSO (<5%) or cyclodextrins enhance aqueous solubility without denaturing proteins .

- Stability : Avoid prolonged exposure to light or high temperatures. Lyophilization in HCl-containing buffers preserves the hydrochloride form .

Q. How do structural modifications (e.g., branching, stereochemistry) impact biological activity?

- Comparative studies with analogs (e.g., 2-amino-6-methylheptanoic acid hydrochloride) reveal:

- Branching : Increased hydrophobicity improves membrane permeability but reduces aqueous solubility .

- Stereochemistry : (R)- vs. (S)-enantiomers show divergent binding affinities to enzymes like aminotransferases, validated via chiral HPLC and kinetic assays .

Q. What methodologies address low yields in large-scale syntheses?

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation) .

- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) enhance reductive amination efficiency .

- Process Analytics : In-line FTIR monitors reaction progress in real time to adjust reagent dosing .

Methodological Considerations for Data Analysis

Q. How should researchers handle discrepancies between computational predictions and experimental results?

- Re-evaluate force field parameters (e.g., in MD simulations) or solvent models. Experimental validation via isothermal titration calorimetry (ITC) can clarify binding energetics . For synthetic routes, retrosynthetic analysis using tools like Pistachio or Reaxys identifies feasible alternatives .

Q. What are best practices for studying the compound’s metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.